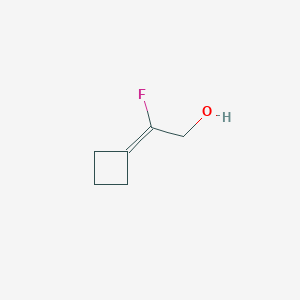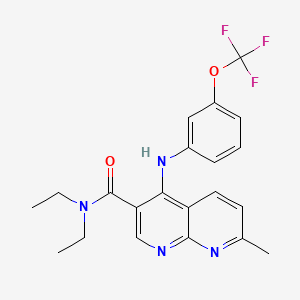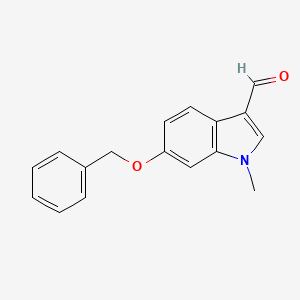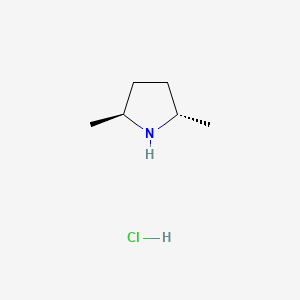
2-Cyclobutylidene-2-fluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylidene-2-fluoroethan-1-ol is a chemical compound with the CAS number 119059-93-7 . It has a molecular weight of 116.14 and is known for its unique properties that make it valuable in research, including its role as a catalyst and its potential in drug synthesis and organic chemistry studies.
Physical And Chemical Properties Analysis
2-Cyclobutylidene-2-fluoroethan-1-ol is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Polymerization and Material Science
The thermal cyclopolymerization of semi-fluorinated perfluorocyclobutyl (PFCB) polymers demonstrates significant advancements in material science, particularly in the creation of semi-crystalline polymers. This process involves fluoroalkylation and subsequent heating to produce high molecular weight polymers that exhibit exceptional crystallinity and solubility in common solvents. The unique crystalline properties of these polymers, alongside their thermal stability, open up new avenues for application in various fields, including aerospace and electronics, due to their enhanced mechanical and chemical resistance properties (Smith et al., 2004).
Fluoropolymers and Copolymers
Fluoropolymers, characterized by their fluorine content, have found extensive applications in various industries due to their exceptional resistance to chemicals, temperature, and electricity. The review on the development and trends in vinylidene fluoride (VDF) polymers and copolymers highlights the synthesis, properties, and diverse applications of these materials. From thermoplastic and elastomeric materials to applications in fuel cell membranes and ultrafiltration, VDF-containing polymers demonstrate a broad range of functionalities that can be tailored for specific applications, thereby underscoring the importance of research in this area for future technological advancements (Améduri, 2009).
Synthetic Organic Chemistry
The exploration of 1,1-difluoro-1-alkenes in synthesizing ring-fluorinated hetero- and carbocycles showcases a remarkable advancement in synthetic organic chemistry. By utilizing the unique properties of fluorine, researchers have achieved disfavored 5-endo-trig cyclizations, leading to the synthesis of various fluorinated compounds with high yields. This methodology provides a new avenue for the efficient synthesis of complex fluorinated molecules, which are invaluable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability (Ichikawa et al., 2002).
Medicinal Chemistry and Imaging
In medicinal chemistry, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) represents a significant stride in the development of potential PET ligands for tumor detection. These compounds have demonstrated high uptake in rodent models of brain tumors, suggesting their potential for imaging applications in oncology. The ability to monitor tumor progression and response to treatment using such novel PET ligands could revolutionize cancer diagnostics and personalized medicine (Martarello et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclobutylidene-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6(4-8)5-2-1-3-5/h8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPFDKZICUCPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CO)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylidene-2-fluoroethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)
![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)


![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)
